4-Bromobenzo[d]thiazol-7-amine
Description
4-Bromobenzo[d]thiazol-7-amine (CAS: 769-08-4) is a brominated heterocyclic compound with the molecular formula C₇H₅BrN₂S and a molecular weight of 229.10 g/mol. Structurally, it features a benzothiazole core substituted with a bromine atom at position 4 and an amine group at position 6. This compound is characterized by its stability under inert atmospheric conditions and sensitivity to light, necessitating storage in dark, cool environments .
Benzothiazole derivatives, including this compound, are pivotal in medicinal chemistry due to their diverse biological activities. The bromine atom at position 4 enhances reactivity for cross-coupling reactions, making it a versatile intermediate in synthesizing more complex bioactive molecules .
Properties
IUPAC Name |
4-bromo-1,3-benzothiazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFMZNASRLJKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1N)SC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310601 | |
| Record name | 4-Bromo-7-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769-08-4 | |
| Record name | 4-Bromo-7-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=769-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-7-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzo[d]thiazol-7-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoaniline with ammonium thiocyanate in the presence of an oxidizing agent like bromine or sodium bromide. The reaction is usually carried out in a solvent such as isopropyl alcohol at room temperature .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs electrosynthesis, which is an energy-efficient and environmentally friendly method. This process involves the use of aniline derivatives and ammonium thiocyanate in the presence of sodium bromide as both an electrolyte and a brominating agent .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 4 undergoes nucleophilic substitution under specific conditions:
Mechanistic Insight : Bromine substitution proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing effects of the thiazole ring .
Coupling Reactions
The compound participates in cross-coupling reactions to form biaryl or alkyl-aryl hybrids:
Suzuki-Miyaura Coupling
Key Observation : Coupling efficiency depends on steric hindrance at position 4, with electron-deficient boronic acids showing higher reactivity .
Acylation and Alkylation of the Amine Group
The primary amine at position 7 reacts with acylating/alkylating agents:
Synthetic Protocol : Acylation typically occurs in dry dichloromethane with triethylamine, yielding >90% conversion .
Cyclization and Heterocycle Formation
The amine group facilitates intramolecular cyclization:
Mechanistic Pathway : Oxidative cyclization involves radical intermediates or metal-catalyzed C–N bond formation .
Biological Activity of Derivatives
Derivatives exhibit significant pharmacological properties:
Case Study : Compound B7 (6-chloro-N-(4-nitrobenzyl) derivative) demonstrated dual anticancer and anti-inflammatory effects by inhibiting IL-6 and TNF-α at 4 µM .
Stability and Reaction Optimization
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of benzothiazole derivatives, including 4-bromobenzo[d]thiazol-7-amine, as promising anticancer agents. For instance, studies have shown that derivatives of benzothiazole exhibit cytotoxic effects against various cancer cell lines. The compound has been evaluated for its antiproliferative activity against cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating significant inhibitory effects with IC50 values comparable to established chemotherapeutics like doxorubicin .
Acetylcholinesterase Inhibition
Another notable application of this compound is its role as an acetylcholinesterase (AChE) inhibitor. Compounds containing this thiazole moiety have been synthesized and tested for their ability to inhibit AChE, which is crucial for conditions like Alzheimer’s disease. One study reported a series of derivatives with IC50 values indicating strong inhibitory activity, suggesting their potential as therapeutic agents for cognitive decline associated with neurodegenerative diseases .
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Benzothiazole derivatives have shown activity against various bacterial and fungal strains, making them candidates for developing new antimicrobial agents. The structural modifications in these derivatives can enhance their efficacy and broaden their spectrum of activity .
Multicomponent Reactions (MCRs)
This compound can be utilized in multicomponent reactions to synthesize complex heterocycles efficiently. MCRs are recognized for their ability to streamline the synthesis process while reducing waste, aligning with green chemistry principles. The versatility of 2-aminobenzothiazole derivatives in forming diverse heterocyclic structures through MCRs opens new avenues for drug discovery and materials science .
Hybridization Techniques
The hybridization of this compound with other pharmacophores has been explored to enhance biological activity. This approach allows the creation of novel compounds with improved pharmacological profiles, targeting specific diseases more effectively .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Bromobenzo[d]thiazol-7-amine involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, contributing to its anti-inflammatory properties. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Halogens (Br, F, Cl) : Bromine’s larger atomic size increases steric hindrance but enhances electrophilicity, favoring Suzuki-Miyaura cross-coupling reactions. Fluorine’s electronegativity improves metabolic stability and membrane permeability .
- Position of Amine Group : In this compound, the amine at C7 may influence hydrogen bonding in target proteins, whereas analogs like 4-bromo-7-fluorobenzo[d]thiazol-2-amine position the amine at C2, altering binding interactions .
Biological Activity :
- Antimicrobial/Anticancer : 4-(4-Bromophenyl)-thiazol-2-amine derivatives show 60–95% inhibition against microbial pathogens and cancer cell lines (e.g., MCF-7, HeLa) .
- Insecticidal Activity : Thiazol-2-amine derivatives with methoxy and dimethyl groups (e.g., compound 7j in ) exhibit >95% activity against Aphis fabae at 500 mg/L .
Synthetic Utility :
- Brominated benzothiazoles serve as precursors for functionalization. For example, describes palladium-catalyzed borylation of bromo-indazole derivatives, a strategy applicable to bromothiazoles .
- Fluorinated analogs are synthesized via nucleophilic aromatic substitution or direct fluorination, leveraging fluorine’s unique electronic effects .
Biological Activity
4-Bromobenzo[d]thiazol-7-amine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its structure features a benzothiazole ring with a bromine atom at the 4-position and an amine group at the 7-position, which contribute to its diverse pharmacological properties. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.
Overview of Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Antitumor : Demonstrates potential in inhibiting cancer cell proliferation.
- Anti-inflammatory : Shows promise in reducing inflammation.
- Neuroprotective : May protect neural cells from damage.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase, affecting metabolic pathways and cellular functions.
- Cell Signaling Modulation : The compound influences cell signaling pathways that regulate gene expression and cellular metabolism, impacting processes like apoptosis.
- Binding Interactions : It binds to various biomolecules, leading to enzyme inhibition or activation depending on the target context.
Antimicrobial Activity
Recent studies highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of benzothiazole have been shown to possess low nanomolar activity against bacterial topoisomerases, which are critical targets for antibiotic development . The minimal inhibitory concentrations (MICs) for various strains indicate potent antibacterial properties:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Enterococcus faecalis | <0.03125 |
| Staphylococcus aureus | <0.25 |
| Klebsiella pneumoniae | 1–4 |
Antitumor Activity
In vitro studies have demonstrated that this compound derivatives exhibit significant antiproliferative effects against various cancer cell lines, including melanoma and breast cancer. For example, compounds derived from this scaffold showed selective action towards human glioblastoma U251 cells, indicating potential for targeted cancer therapies .
Case Studies
- Antitubercular Activity : A study evaluated benzothiazole derivatives for their anti-tubercular properties. Compounds 7a and 7g showed better activity compared to standard treatments, highlighting the potential of this class of compounds in treating resistant strains .
- Dual Inhibition of Topoisomerases : Research on dual inhibitors targeting DNA gyrase and topoisomerase IV revealed that certain benzothiazole derivatives possess broad-spectrum antibacterial activities with favorable pharmacokinetic profiles, suggesting their potential as new antibiotics .
Q & A
Q. What are the limitations of current synthetic protocols, and how can they be improved?
- Methodology : Challenges include moderate yields (68–82%) in metalation reactions due to competing side reactions. Improvements involve:
- Catalyst screening : Transition-metal-free conditions or alternative bases (e.g., LDA).
- Flow chemistry : Continuous processing to enhance temperature control and reduce reaction times .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
